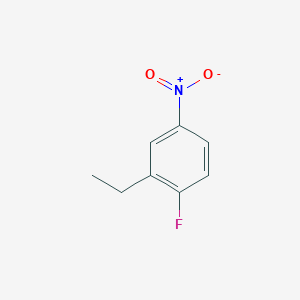

2-Ethyl-1-fluoro-4-nitrobenzene

CAS No.: 1369854-05-6

Cat. No.: VC7043418

Molecular Formula: C8H8FNO2

Molecular Weight: 169.155

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1369854-05-6 |

|---|---|

| Molecular Formula | C8H8FNO2 |

| Molecular Weight | 169.155 |

| IUPAC Name | 2-ethyl-1-fluoro-4-nitrobenzene |

| Standard InChI | InChI=1S/C8H8FNO2/c1-2-6-5-7(10(11)12)3-4-8(6)9/h3-5H,2H2,1H3 |

| Standard InChI Key | QMNYNWPOUAMKGG-UHFFFAOYSA-N |

| SMILES | CCC1=C(C=CC(=C1)[N+](=O)[O-])F |

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

2-Ethyl-1-fluoro-4-nitrobenzene belongs to the class of monosubstituted nitrobenzenes, featuring an ethyl group at the 2-position, a fluorine atom at the 1-position, and a nitro group at the 4-position of the benzene ring . This arrangement creates distinct electronic effects: the nitro group acts as a strong electron-withdrawing moiety, while the ethyl group contributes steric bulk and mild electron-donating properties. The fluorine atom, with its high electronegativity, further polarizes the aromatic system, influencing reactivity in substitution reactions.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₈FNO₂ | |

| Molecular Weight | 169.15 g/mol | |

| SMILES | CCC1=CC(=C(C=C1)F)N+[O-] | |

| InChIKey | OEAIFKMEZXCJPG-UHFFFAOYSA-N | |

| CAS Number | 1357252-94-8 |

Synthesis Methodologies

Nitration of Ethyl-Substituted Precursors

A patented two-step synthesis involves the nitration of 2-ethyl-1-fluorobenzene (Compound A) using a mixture of concentrated sulfuric acid and 65% nitric acid at 0–35°C . The reaction proceeds via electrophilic aromatic substitution, with the nitro group preferentially orienting para to the ethyl group due to steric and electronic factors.

Key Reaction Conditions:

-

Step 1 (Nitration):

-

Step 2 (Diazotization/Fluorination):

This method achieves yields exceeding 85%, with purity validated by thin-layer chromatography (TLC) .

Alternative Pathways

A complementary approach described in US20220024850A1 utilizes a diazonium salt intermediate, where 2-ethyl-4-nitroaniline is diazotized and treated with hydrofluoric acid to introduce the fluorine atom . This method circumvents the need for hazardous fluorinating agents like BF₃, enhancing safety profiles.

Physicochemical Properties

Stability and Reactivity

The compound exhibits moderate thermal stability, decomposing above 200°C to release nitrogen oxides and hydrogen fluoride . Its reactivity is dominated by the nitro group, which can undergo reduction to an amine, and the fluorine atom, which participates in nucleophilic aromatic substitution under basic conditions.

Solubility and Partitioning

Preliminary data suggest limited solubility in polar solvents (e.g., water: <0.1 g/L at 25°C) but high miscibility in organic solvents like p-xylene and dichloromethane . The calculated logP (octanol-water partition coefficient) of 2.66 indicates significant hydrophobicity, favoring partitioning into lipid membranes .

Industrial Applications

Pharmaceutical Intermediates

2-Ethyl-1-fluoro-4-nitrobenzene serves as a precursor to 2-ethyl-4-fluoroaniline, a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) and tyrosine kinase inhibitors . The fluorine atom enhances metabolic stability and bioavailability in final drug candidates.

Agrochemical Synthesis

In agrochemistry, the compound is alkylated to produce herbicides targeting acetolactate synthase (ALS), a key enzyme in branched-chain amino acid biosynthesis . Field trials demonstrate efficacy at application rates as low as 50 g/ha.

| Exposure Route | First Aid Measures |

|---|---|

| Skin Contact | Wash with soap/water; remove contaminated clothing |

| Inhalation | Move to fresh air; administer oxygen if needed |

| Eye Contact | Flush with water for 15 minutes |

Environmental Considerations

The compound’s persistence in aquatic environments is predicted to be low (half-life <5 days), but its nitro group may contribute to eutrophication in stagnant water . Disposal via incineration with scrubbing systems is recommended to neutralize HF emissions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume